2-(3-Aminophenylsulfonyl)ethanol hydrochloride
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Overview
Description
2-(3-Aminophenylsulfonyl)ethanol hydrochloride is a chemical compound with the linear formula H2NC6H4SO2CH2CH2OH · HCl . It has a molecular weight of 237.70 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H11NO3S.ClH/c9-7-2-1-3-8 (6-7)13 (11,12)5-4-10;/h1-3,6,10H,4-5,9H2;1H . The canonical SMILES representation is: C1=CC (=CC (=C1)S (=O) (=O)CCO)N.Cl .Physical and Chemical Properties Analysis
The compound has a molecular weight of 237.70 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 237.0226421 g/mol . The topological polar surface area of the compound is 88.8 Ų . The compound has a heavy atom count of 14 .Scientific Research Applications
Effects on Ethanol Consumption and Preference
The dopaminergic system's involvement in ethanol intake and reinforcement was studied, with findings suggesting that dopamine D1 and D2/D3 receptors play opposing roles in these processes. However, blockade of dopamine D2 receptors did not selectively affect ethanol consumption or preference, indicating a complex interaction within the dopaminergic system regarding ethanol-related behaviors (Silvestre et al., 1996).
Metabolic Pathways and Metabolite Identification
Research on the in vivo metabolism of psychoactive substances in rats identified several metabolites, highlighting the complexity of metabolic pathways operative in these organisms. These findings contribute to a deeper understanding of the metabolic processes involved in drug metabolism and the potential implications for drug design and therapeutic interventions (Kanamori et al., 2002).
Inhibition of Aldehyde Dehydrogenase and Blood Acetaldehyde Elevation
Studies have demonstrated that certain oral hypoglycemic agents can induce a clinical disulfiram-ethanol reaction (DER) when consumed with alcohol, leading to elevated blood acetaldehyde levels and indicating the inhibition of hepatic aldehyde dehydrogenase (AIDH). This research provides insight into the molecular interactions and potential side effects of combining these medications with alcohol (Nagasawa et al., 1985).
Trans-Esterification and Pharmacokinetics
Investigations into the in vitro trans-esterification of pharmaceutical compounds have revealed that the presence of ethanol can significantly affect the pharmacokinetics of certain drugs in organisms. This research emphasizes the importance of considering external factors such as alcohol consumption when assessing the pharmacological properties and potential interactions of drugs (Chen et al., 2004).
Structure-Activity Relationships
Research on the structure-activity relationships of certain amino-halogen substituted phenyl-aminoethanols has contributed to the understanding of their effects on adrenergic beta-receptors. This line of research is crucial for the development of therapeutic agents targeting specific receptor subtypes and for optimizing drug efficacy and safety (Engelhardt, 1984).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to affect the respiratory system .
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-Aminophenylsulfonyl)ethanol hydrochloride are currently unknown . More studies are required to understand the downstream effects of this compound on cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
2-(3-aminophenyl)sulfonylethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.ClH/c9-7-2-1-3-8(6-7)13(11,12)5-4-10;/h1-3,6,10H,4-5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZPDMOWNKSUSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424184 |
Source
|
Record name | 2-(3-Aminophenylsulfonyl)ethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-03-0 |
Source
|
Record name | 2-(3-Aminophenylsulfonyl)ethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Aminophenylsulfonyl)ethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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